molecular formula C11H22ClNO B6604756 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 2137735-96-5

1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride

Cat. No. B6604756
CAS RN: 2137735-96-5
M. Wt: 219.75 g/mol
InChI Key: RPXBEBWGNVBGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride, also known as N,N-dimethyl-2-aminocyclohexanone hydrochloride (DACH), is a cyclic amine compound commonly used as a reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DACH has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

DACH is a colorless, crystalline solid that is soluble in water and organic solvents. It acts as a nucleophile, reacting with electrophiles to form new bonds. This reaction is known as nucleophilic substitution, and is the basis for many of the reactions involving DACH.
Biochemical and Physiological Effects
DACH is not known to have any direct physiological effects, as it is not absorbed by the body. However, it can be used as a reagent in the synthesis of a number of pharmaceuticals and agrochemicals that have physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using DACH in laboratory experiments is its wide range of applications. It is a versatile reagent that can be used in the synthesis of a number of different compounds. However, it is important to note that DACH is a hazardous material and should be handled with care.

Future Directions

In the future, DACH may be used in the synthesis of a wider range of compounds, such as peptides and proteins. Additionally, it may be used in the development of new pharmaceuticals, agrochemicals, and fine chemicals. It may also be used in the development of new catalysts, which could lead to more efficient and cost-effective synthetic pathways. Finally, DACH may be used to develop new materials, such as polymers and nanomaterials.

Synthesis Methods

DACH is typically synthesized via a two-step process, beginning with the reaction of cyclohexanone with 2-aminoethanol. This reaction produces a cyclic amine, which is then reacted with hydrochloric acid to form the desired product, DACH hydrochloride.

Scientific Research Applications

DACH is widely used as a reagent in organic synthesis, and has been used in the synthesis of a number of pharmaceuticals and agrochemicals, including the antimalarial drug artemisinin, the anti-cancer drug paclitaxel, and the herbicide paraquat. DACH has also been used in the synthesis of a number of fine chemicals, such as dyes, surfactants, and polymers.

properties

IUPAC Name

1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-11(2,3)10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBEBWGNVBGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.